N-(8-QUINOLINYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE
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Overview
Description
N-(8-QUINOLINYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of acetyl, tetrahydrodibenzo[b,d]furan, and quinolinesulfonamide groups, which contribute to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-QUINOLINYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrodibenzo[b,d]furan core, followed by the introduction of the quinolinesulfonamide group. The acetylation step is usually performed under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods help in achieving consistent product quality and yield, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-(8-QUINOLINYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline compounds.
Scientific Research Applications
N-(8-QUINOLINYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(8-QUINOLINYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-naphthalenesulfonamide
- N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide
Uniqueness
N-(8-QUINOLINYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H20N2O4S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-quinolin-8-ylsulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide |
InChI |
InChI=1S/C23H20N2O4S/c1-15(26)25(30(27,28)22-10-4-6-16-7-5-13-24-23(16)22)17-11-12-21-19(14-17)18-8-2-3-9-20(18)29-21/h4-7,10-14H,2-3,8-9H2,1H3 |
InChI Key |
ROOIEVDSBTUQMY-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
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